An In-depth Technical Guide to 8-Bromo-1-naphthoic acid
An In-depth Technical Guide to 8-Bromo-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-1-naphthoic acid, identified by the CAS number 1729-99-3, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a naphthalene (B1677914) core with a bromine atom at the 8-position and a carboxylic acid group at the 1-position, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and its application in the synthesis of other complex molecules. While direct biological activity and involvement in specific signaling pathways are not extensively documented in current literature, its role as a precursor for compounds with potential pharmacological relevance highlights its importance in medicinal chemistry and drug discovery. Naphthoic acid derivatives, in general, have garnered interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3]
Chemical and Physical Properties
Table 1: Physicochemical Properties of 8-Bromo-1-naphthoic acid
| Property | Value | Source(s) |
| CAS Number | 1729-99-3 | [1][2] |
| Molecular Formula | C₁₁H₇BrO₂ | [1][2] |
| Molecular Weight | 251.08 g/mol | [2] |
| Appearance | White to off-white/cream-colored crystalline powder | [1][4] |
| Melting Point | 173-175 °C | [4] |
| Boiling Point (Predicted) | 421.2 ± 18.0 °C | |
| pKa (Predicted) | 2.02 ± 0.10 | [1] |
Safety and Hazard Information
8-Bromo-1-naphthoic acid is classified as harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Table 2: GHS Hazard Information for 8-Bromo-1-naphthoic acid
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
Experimental Protocols
8-Bromo-1-naphthoic acid serves as a key starting material for the synthesis of various substituted naphthalenes. Below are detailed experimental protocols for its synthesis and its use in the preparation of other important chemical intermediates.
Synthesis of 8-Bromo-1-naphthoic acid
A common method for the synthesis of 8-Bromo-1-naphthoic acid involves the bromination of anhydro-8-hydroxymercuri-1-naphthoic acid.[6]
Materials:
-
Anhydro-8-hydroxymercuri-1-naphthoic acid
-
Acetic acid
-
Water
-
Sodium bromide (NaBr)
-
Bromine (Br₂)
-
Ice
Procedure:
-
A suspension of 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid in a mixture of 3.9 mL of acetic acid and 0.40 mL of water is stirred at 0 °C for 10 minutes.[6]
-
A solution of 0.89 g (8.66 mmol) of sodium bromide in 3.2 mL of water is added, followed by the sequential addition of 0.43 g (2.70 mmol) of bromine.[6]
-
The reaction mixture is then slowly heated to 100 °C.[6]
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice.[4][6]
-
The resulting precipitate is filtered to yield 8-bromo-1-naphthoic acid as a cream-colored solid.[4][6] The reported yield is approximately 84%.[4][6]
Caption: Workflow for the Synthesis of 8-Bromo-1-naphthoic acid.
Application in Synthesis: Preparation of 1-Bromo-8-iodonaphthalene (B1280078) and 1,8-Dibromonaphthalene (B102958)
8-Bromo-1-naphthoic acid can be used as a precursor for the synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene via a lead tetraacetate (LTA) induced halodecarboxylation.[7]
Materials:
-
8-Bromo-1-naphthoic acid
-
Lead tetraacetate (LTA)
-
Iodine (for 1-bromo-8-iodonaphthalene) or Bromine (for 1,8-dibromonaphthalene)
-
Solvent (e.g., benzene)
-
275-W sunlamp
Procedure for 1-Bromo-8-iodonaphthalene:
-
A mixture of 8-bromo-1-naphthoic acid and iodine is treated with lead tetraacetate in a suitable solvent.[7]
-
The reaction mixture is irradiated with a 275-W sunlamp, which should cause the solution to turn yellow after approximately 5 minutes.[7]
-
The reaction proceeds to give 1-bromo-8-iodonaphthalene with a reported yield of around 76%.[7]
Procedure for 1,8-Dibromonaphthalene:
-
A similar procedure is followed, substituting iodine with bromine.
-
The yield for this reaction is reported to be around 50%.[7]
Caption: Synthesis of Dihalonaphthalenes from 8-Bromo-1-naphthoic acid.
Applications in Drug Development and Research
While specific biological activities of 8-bromo-1-naphthoic acid are not extensively reported, the broader class of naphthoic acid derivatives has shown potential in several therapeutic areas. For instance, certain naphthoquinone derivatives have been investigated for their anticancer properties, which are thought to arise from mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways like the PI3K pathway.[8] Additionally, some naphthoic acid derivatives have been identified as antagonists for the P2Y₁₄ receptor, a target for inflammatory and metabolic diseases.[9] The utility of 8-bromo-1-naphthoic acid primarily lies in its role as a versatile building block for creating more complex molecules that may possess desirable pharmacological properties. Its ability to undergo further chemical transformations makes it a valuable starting point for the synthesis of novel compounds for biological screening.
Conclusion
8-Bromo-1-naphthoic acid is a well-characterized chemical intermediate with established synthetic routes and applications in organic synthesis. Its physical and chemical properties, along with its safety profile, are well-documented. While direct applications in drug development as a bioactive molecule are yet to be fully explored, its importance as a precursor for more complex chemical entities is clear. The experimental protocols provided herein offer a practical guide for researchers utilizing this compound in their synthetic endeavors. Future research may uncover novel biological activities of 8-bromo-1-naphthoic acid itself or its derivatives, further expanding its utility in the fields of medicinal chemistry and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. 8-Bromo-1-naphthoic acid | C11H7BrO2 | CID 72873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 8-Bromo-1-naphthoic acid | 1729-99-3 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 8-Bromo-1-naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 9. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

